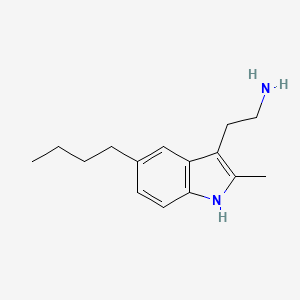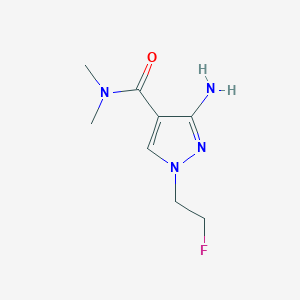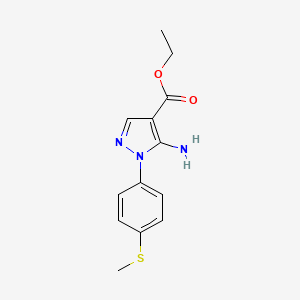![molecular formula C12H16F3N5 B11735311 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735311.png)
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with a trifluoromethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the alkylation of the pyrazole ring with a propyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N,N-Diisopropylethylamine
- Triethylamine
- 2,6-Di-tert-butylpyridine
Uniqueness
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of a trifluoromethyl group and a propyl group on the pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H16F3N5 |
|---|---|
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-4-20-8-9(6-17-20)16-7-10-5-11(12(13,14)15)18-19(10)2/h5-6,8,16H,3-4,7H2,1-2H3 |
Clé InChI |
DCSLTOIJPFOOLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)

![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735267.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735271.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735276.png)



![4-Amino-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester](/img/structure/B11735305.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735315.png)
